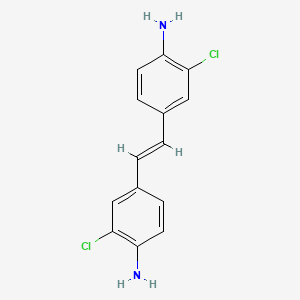
3,3'-Dichloro-4,4'-stilbenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dichloro-4,4’-stilbenediamine is an organic compound with the molecular formula C14H14Cl2N2. It is a derivative of stilbene, characterized by the presence of two chlorine atoms and two amino groups attached to the aromatic rings. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dichloro-4,4’-stilbenediamine typically involves the condensation of ortho-chloroaniline with formaldehyde. This reaction is catalyzed by acidic zeolites such as HY, Hβ, and HZSM-5. The reaction conditions include a catalyst bed volume of 20 mL, a molar ratio of ortho-chloroaniline to formaldehyde of 4:1, a liquid hourly space velocity (LHSV) of 3.5 h⁻¹, a pressure of 0.5 MPa, and a temperature of 443 K .
Industrial Production Methods
In industrial settings, the synthesis of 3,3’-Dichloro-4,4’-stilbenediamine can be carried out using a cation exchange resin as a catalyst. The process involves adding ortho-chloroaniline, cation exchange resin, and distilled water into a reaction vessel, followed by the addition of formalin. The reaction is conducted at a temperature range of 60-100°C for 1-10 hours. The reaction product is then separated, acidified, alkalified, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dichloro-4,4’-stilbenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted stilbene derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Dichloro-4,4’-stilbenediamine has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of benzoxazine polymers, which are known for their thermal and fire-resistant properties.
Materials Science: The compound is utilized in the development of high-performance materials, including resins and coatings.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 3,3’-Dichloro-4,4’-stilbenediamine involves its interaction with molecular targets through its amino and chloro functional groups. These interactions can lead to the formation of stable complexes with various substrates, influencing the compound’s reactivity and properties. The pathways involved in its mechanism of action are primarily related to its ability to undergo condensation and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Diaminodiphenylmethane: A related compound used in the production of polyurethane and epoxy resins.
3,3’-Dimethyl-4,4’-diaminodiphenylmethane: Known for its use as a curing agent in electric cables and wires.
Uniqueness
3,3’-Dichloro-4,4’-stilbenediamine is unique due to the presence of chlorine atoms, which enhance its reactivity and make it suitable for specific applications in polymer chemistry and materials science. The chlorine substituents also contribute to its thermal and fire-resistant properties, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
73926-92-8 |
|---|---|
Molekularformel |
C14H12Cl2N2 |
Molekulargewicht |
279.2 g/mol |
IUPAC-Name |
4-[(E)-2-(4-amino-3-chlorophenyl)ethenyl]-2-chloroaniline |
InChI |
InChI=1S/C14H12Cl2N2/c15-11-7-9(3-5-13(11)17)1-2-10-4-6-14(18)12(16)8-10/h1-8H,17-18H2/b2-1+ |
InChI-Schlüssel |
YLAMHWHRIKDACL-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)N)Cl)Cl)N |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)N)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14460901.png)
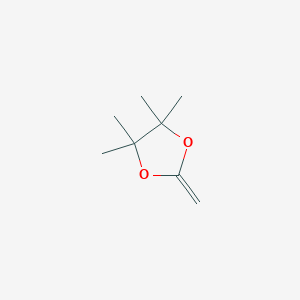

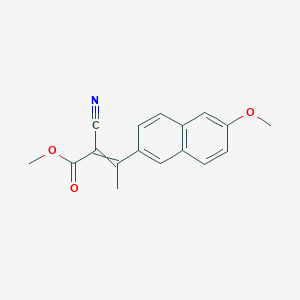
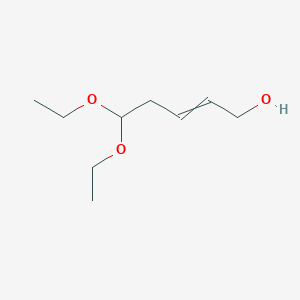

![N-[(4-Nitrophenyl)acetyl]-L-aspartic acid](/img/structure/B14460920.png)
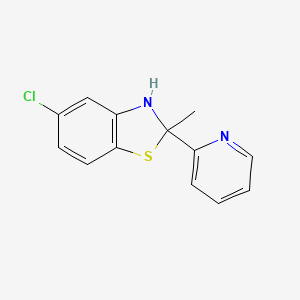
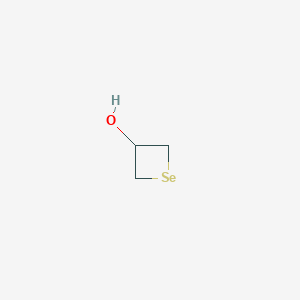
![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)
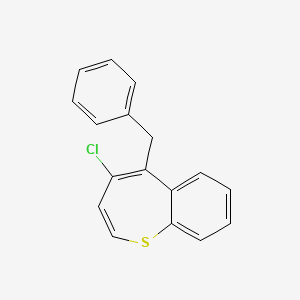
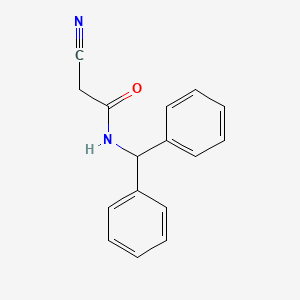
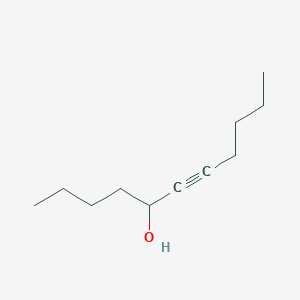
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
